Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

Catalog No.
S8526155
CAS No.
M.F
C6H5ClN2O3
M. Wt
188.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carb...

Product Name

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

IUPAC Name

methyl 4-chloro-6-oxo-1H-pyridazine-3-carboxylate

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)5-3(7)2-4(10)8-9-5/h2H,1H3,(H,8,10)

InChI Key

FJBCXLAFKXEWIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1Cl

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula C12H9ClN2O3C_{12}H_{9}ClN_{2}O_{3} and a molecular weight of 264.66 g/mol. This compound is characterized by its unique structure, which includes a pyridazine ring with various functional groups, making it an important subject of study in organic chemistry and medicinal research. It is often utilized in various chemical syntheses and biological applications due to its potential therapeutic properties .

Typical of pyridazine derivatives, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to new derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones under acidic or basic conditions to form more complex structures.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups through standard reduction techniques.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Preliminary studies indicate that methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity: Some derivatives of pyridazine compounds have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development .

Various synthesis methods have been reported for methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate:

  • One-Pot Synthesis: This method involves combining all reactants in a single reaction vessel, often employing microwave or ultrasound irradiation to enhance yields and reduce reaction times.
  • Vilsmeier-Haack Reaction: A traditional approach where the compound is synthesized from appropriate precursors using phosphorus oxychloride and dimethylformamide.
  • Sonochemical Methods: Utilizing ultrasound to facilitate reactions can lead to higher yields and cleaner products compared to conventional methods .

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate finds applications in several fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug discovery.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its derivatives are explored for use in organic electronics and sensors due to their photoluminescent properties .

Studies on the interactions of methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate with biological molecules have indicated:

  • Protein Binding: Investigations into how this compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.
  • Metal Ion Interaction: The compound has shown promise in chemosensing applications for detecting metal ions due to its ability to form stable complexes .

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 5-chloro-1H-indole-6-carboxylate1245643-61-10.70
Methyl 5-amino-2-chlorobenzoate42122-75-80.69
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate85614-89-70.70
Methyl 6-chloro-1H-indole-5-carboxylate16210083-60.72

These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the unique properties of methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate within this group .

Systematic IUPAC Nomenclature and CAS Registry Number

The IUPAC name for this compound is methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, reflecting its pyridazine backbone substituted at positions 1 (phenyl), 3 (methyl ester), 4 (chlorine), and 6 (ketone). The CAS Registry Number 129109-17-7 uniquely identifies it in chemical databases. Notably, the numbering begins at the nitrogen atom adjacent to the ketone group, adhering to IUPAC priority rules for heterocycles.

Structural Isomerism and Tautomeric Forms

The compound exhibits positional isomerism dependent on substituent arrangement. For instance, chlorine placement at position 4 (as opposed to 5) is stabilized by resonance with the adjacent ketone group. Additionally, the tautomeric equilibrium between the 6-oxo (keto) and 6-hydroxy (enol) forms is influenced by solvent polarity and hydrogen-bonding potential. Computational studies indicate the keto form predominates (>95% in aqueous media) due to conjugation with the aromatic system. Substituents further modulate this equilibrium; the electron-withdrawing chlorine atom at position 4 stabilizes the keto tautomer by delocalizing negative charge.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₉ClN₂O₃ derives from elemental analysis and high-resolution mass spectrometry. Key contributors to the molecular weight of 264.66 g/mol include:

  • Chlorine (13.42% of total mass)
  • The phenyl group (43.43%)
  • The methyl ester (14.37%)

Isotopic patterns show a characteristic [M+2]⁺ peak at 35.5% intensity relative to the molecular ion, consistent with the presence of a single chlorine atom.

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple aliases across databases:

  • Methyl 4-chloro-1,6-dihydro-6-oxo-1-phenylpyridazine-3-carboxylate (PubChem)
  • 3-Pyridazinecarboxylic acid, 4-chloro-1,6-dihydro-6-oxo-1-phenyl-, methyl ester (CAS)
  • 129109-17-7 (CAS registry number)

Notably, derivatives with alternative aryl groups (e.g., 3-trifluoromethylphenyl) are distinguished by separate CAS numbers (e.g., 129109-18-8).

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

187.9988697 g/mol

Monoisotopic Mass

187.9988697 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-29-2023

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